molecular formula C16H15NO3 B10966882 N-(1,3-benzodioxol-5-yl)-2-(3-methylphenyl)acetamide

N-(1,3-benzodioxol-5-yl)-2-(3-methylphenyl)acetamide

Cat. No.: B10966882
M. Wt: 269.29 g/mol
InChI Key: NVHIJKVQBWXWME-UHFFFAOYSA-N
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Description

N-(2H-13-BENZODIOXOL-5-YL)-2-(3-METHYLPHENYL)ACETAMIDE is an organic compound that belongs to the class of acetamides Compounds in this class are known for their diverse applications in medicinal chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-13-BENZODIOXOL-5-YL)-2-(3-METHYLPHENYL)ACETAMIDE typically involves the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Acylation Reaction: The benzodioxole intermediate is then subjected to an acylation reaction with 3-methylphenylacetyl chloride in the presence of a base such as pyridine or triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-(2H-13-BENZODIOXOL-5-YL)-2-(3-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: May serve as a probe or ligand in biochemical assays.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for N-(2H-13-BENZODIOXOL-5-YL)-2-(3-METHYLPHENYL)ACETAMIDE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(2H-13-BENZODIOXOL-5-YL)-2-(4-METHYLPHENYL)ACETAMIDE: Similar structure but with a different position of the methyl group.

    N-(2H-13-BENZODIOXOL-5-YL)-2-(3-CHLOROPHENYL)ACETAMIDE: Chlorine substituent instead of a methyl group.

    N-(2H-13-BENZODIOXOL-5-YL)-2-(3-METHOXYPHENYL)ACETAMIDE: Methoxy group instead of a methyl group.

Uniqueness

The uniqueness of N-(2H-13-BENZODIOXOL-5-YL)-2-(3-METHYLPHENYL)ACETAMIDE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the benzodioxole moiety may also impart unique electronic and steric properties.

Properties

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(3-methylphenyl)acetamide

InChI

InChI=1S/C16H15NO3/c1-11-3-2-4-12(7-11)8-16(18)17-13-5-6-14-15(9-13)20-10-19-14/h2-7,9H,8,10H2,1H3,(H,17,18)

InChI Key

NVHIJKVQBWXWME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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